
2H-3,1-Benzoxazine, 2-(2-furanyl)-1,4-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-3,1-Benzoxazine, 2-(2-furanyl)-1,4-dihydro-: is an organic heterobicyclic compound that belongs to the class of benzoxazines Benzoxazines are known for their unique ring structure, which includes both nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-3,1-Benzoxazine, 2-(2-furanyl)-1,4-dihydro- typically involves the reaction of an appropriate amine with a phenolic compound in the presence of formaldehyde. The reaction conditions often include:
Temperature: Moderate temperatures (around 60-80°C) are usually sufficient.
Catalysts: Acidic or basic catalysts can be used to facilitate the reaction.
Solvents: Common solvents include ethanol, methanol, or water.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the benzoxazine ring, potentially opening it up and forming different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxazine and furan rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted benzoxazines, amine derivatives, and oxidized furan compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2H-3,1-Benzoxazine, 2-(2-furanyl)-1,4-dihydro- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, this compound is used in the production of advanced polymers and resins. Its ability to form stable, high-performance materials makes it valuable in coatings, adhesives, and composite materials.
Mecanismo De Acción
The mechanism of action of 2H-3,1-Benzoxazine, 2-(2-furanyl)-1,4-dihydro- involves its interaction with various molecular targets. The furan ring can participate in π-π stacking interactions, while the benzoxazine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
- 2H-3,1-Benzoxazine, 2-(3-furanyl)-1,4-dihydro-
- 2H-3,1-Benzoxazine, 2-(2-thienyl)-1,4-dihydro-
- 2H-3,1-Benzoxazine, 2-(2-pyridyl)-1,4-dihydro-
Uniqueness: The presence of the furan ring in 2H-3,1-Benzoxazine, 2-(2-furanyl)-1,4-dihydro- imparts unique electronic and steric properties that can influence its reactivity and interactions. Compared to its analogs with different heterocyclic rings, this compound may exhibit distinct biological activities and material properties.
Propiedades
Número CAS |
90284-37-0 |
|---|---|
Fórmula molecular |
C12H11NO2 |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
2-(furan-2-yl)-2,4-dihydro-1H-3,1-benzoxazine |
InChI |
InChI=1S/C12H11NO2/c1-2-5-10-9(4-1)8-15-12(13-10)11-6-3-7-14-11/h1-7,12-13H,8H2 |
Clave InChI |
HVMQPVQDQZYNDH-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2NC(O1)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(Cyclopentanesulfinyl)propoxy]-3-methoxybenzene](/img/structure/B14368984.png)
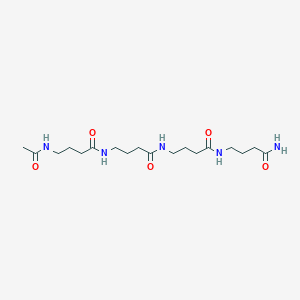
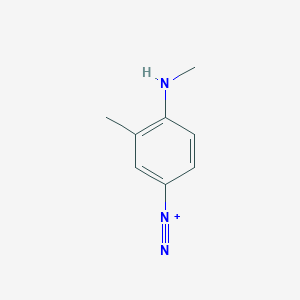
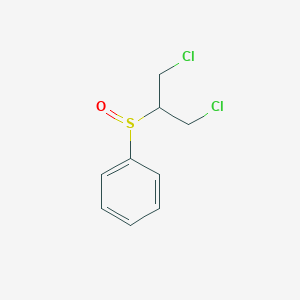
![1-Tert-butyl-4-[(phenylethynyl)sulfanyl]benzene](/img/structure/B14369004.png)
![1-Methyl-4-[2-(4-methylbenzene-1-sulfonyl)ethyl]pyridin-1-ium iodide](/img/structure/B14369014.png)
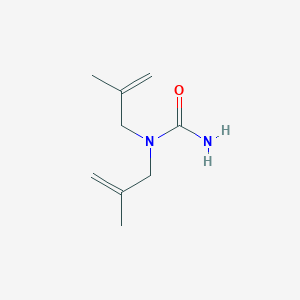
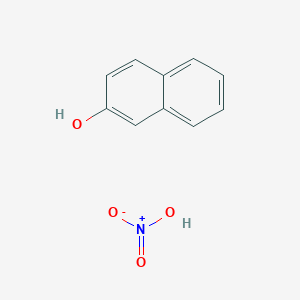
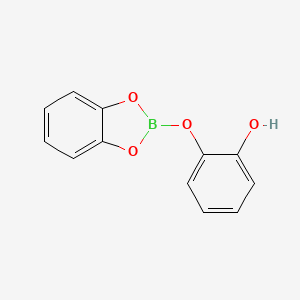
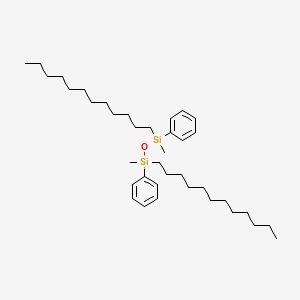
![1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, perchlorate](/img/structure/B14369063.png)
![5-{[(2-Hydroxyethyl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14369064.png)

